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Cat. No.: B7760554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gamma-Nonalactone (γ-Nonalactone), also known as aldehyde C-18, is a widely utilized

flavoring substance valued for its characteristic creamy, coconut-like aroma and flavor.[1] It is a

naturally occurring compound found in a variety of fruits such as peaches and apricots, as well

as in fermented products like beer and rum.[2] Due to its potent and versatile sensory profile,

gamma-nonalactone is a key component in the formulation of a wide range of food and

beverage products. This document provides detailed application notes, quantitative data, and

experimental protocols for the effective use of gamma-nonalactone in food flavoring

applications.

Chemical and Physical Properties
Gamma-nonalactone is a colorless to pale yellow oily liquid.[3] Its chemical and physical

properties are summarized below:
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Property Value

Chemical Name 5-Pentyldihydro-2(3H)-furanone

Synonyms
γ-Nonalactone, Aldehyde C-18, Coconut

Aldehyde

CAS Number 104-61-0[4]

Molecular Formula C₉H₁₆O₂[4]

Molecular Weight 156.22 g/mol [4]

Odor Profile
Creamy, sweet, coconut-like with fruity and

milky undertones.[4]

Solubility
Soluble in alcohol, most fixed oils, and

propylene glycol; insoluble in water.[5][6]

Applications in Food Flavoring
Gamma-nonalactone is a versatile flavoring ingredient used to impart or enhance creamy,

coconut, and fruity notes in a wide array of food products. Its application spans across various

categories, from dairy and baked goods to beverages and savory items.

Sensory Profile
The sensory perception of gamma-nonalactone is concentration-dependent. At lower

concentrations, it imparts sweet, fruity, and creamy notes, reminiscent of peach and apricot.[7]

As the concentration increases, the characteristic coconut aroma becomes more pronounced.

This allows flavorists to modulate the flavor profile of a product by carefully adjusting the usage

level of gamma-nonalactone.

Recommended Usage Levels
The following table summarizes the typical usage levels of gamma-nonalactone in various

food categories. These values are intended as a guide, and optimal concentrations should be

determined through sensory evaluation in the specific food matrix.
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Food Category Typical Usage Level (ppm)
Maximum Usage Level
(ppm)

Baked Goods 28.82 50.41

Frozen Dairy 12.09 22.68

Soft Candy 27.92 40.52

Gelatins & Puddings 16.07 26.62

Non-alcoholic Beverages 7.22 13.45

Alcoholic Beverages 0.22 0.36

Hard Candy 6.61 17.59

Chewing Gum 0.54 2.90

Sweet Sauces 0.31 0.31

Data sourced from PubChem.

Sensory Thresholds
The sensory threshold of a flavor compound is the minimum concentration at which it can be

detected by a sensory panel. This value is highly dependent on the food matrix. The table

below presents known sensory detection thresholds for gamma-nonalactone.

Matrix Threshold Concentration

Water 10 - 30 ppb[7]

Red Wine (R-enantiomer) 285 µg/L[4]

General Detection 7 ppb[8]

It is crucial to note that the food matrix can significantly impact the perception of flavor

compounds. Therefore, the determination of sensory thresholds should be conducted in the

specific product base for accurate application.
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Experimental Protocols
Protocol for Sensory Evaluation: Quantitative
Descriptive Analysis (QDA)
This protocol outlines a standard procedure for the sensory evaluation of a food product

containing gamma-nonalactone using the Quantitative Descriptive Analysis (QDA) method.

Objective: To quantitatively describe the sensory attributes of a food product flavored with

gamma-nonalactone.

4.1.1 Panelist Selection and Training

Selection: Recruit 8-12 individuals based on their sensory acuity, ability to verbalize

perceptions, and availability. Screen candidates for their ability to discriminate between

different concentrations of basic tastes (sweet, sour, salty, bitter, umami) and relevant aroma

compounds.

Training: Conduct a series of training sessions (typically 15-20 hours) to develop a

consensus vocabulary for the sensory attributes of the product.

Present panelists with a range of commercial products and reference standards relevant

to the expected flavor profile (e.g., coconut, peach, creamy).

Guide the panel in generating a list of descriptive terms for the aroma, flavor, and texture

of the product.

Develop clear definitions for each descriptor and provide reference standards for

calibration.

Train panelists to use a line scale (e.g., a 15-cm line anchored with "low" and "high"

intensity) to rate the intensity of each attribute.

4.1.2 Sample Preparation and Presentation

Prepare samples of the food product with varying concentrations of gamma-nonalactone,

including a control sample with no added flavor.
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Code each sample with a random three-digit number to prevent bias.

Present the samples to the panelists in a monadic, sequential order. The presentation order

should be randomized for each panelist.

Provide panelists with unsalted crackers and room temperature water for palate cleansing

between samples.

4.1.3 Evaluation Procedure

Conduct the evaluation in individual sensory booths under controlled environmental

conditions (e.g., consistent lighting, temperature, and absence of extraneous odors).

Instruct panelists to first evaluate the aroma of the sample by sniffing, and then to taste the

sample.

Panelists will rate the intensity of each previously agreed-upon sensory attribute on the

provided line scale.

Collect the data from each panelist.

4.1.4 Data Analysis

Convert the ratings from the line scales into numerical data.

Analyze the data using appropriate statistical methods, such as Analysis of Variance

(ANOVA), to determine if there are significant differences between the samples for each

attribute.

Principal Component Analysis (PCA) can be used to visualize the relationships between the

samples and their sensory attributes.

Present the results in a graphical format, such as a spider web plot, for easy interpretation.

Visualizations
Workflow for Flavor Application
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Caption: General workflow for incorporating gamma-nonalactone into a food product.
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Chemical Synthesis of Gamma-Nonalactone

Starting Materials

Intermediate Steps Final ProductHeptaldehyde

Condensation Reaction
(Pyridine catalyst)

Malonic Acid

Nonenoic Acid

Formation of
unsaturated acid Lactonization

(Sulfuric Acid)
Cyclization Gamma-Nonalactone
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Caption: A common synthetic route for gamma-nonalactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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